(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine
Description
(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine is a secondary aliphatic amine featuring a butan-2-yl group (sec-butyl) and a benzyl substituent with a para-trifluoromethyl (-CF₃) group. Its molecular formula is C₁₂H₁₆F₃N (molecular weight: 231.26 g/mol). The trifluoromethyl group enhances lipophilicity and metabolic stability, making this scaffold valuable in medicinal and agrochemical research . The compound is structurally related to pharmacologically active amines, particularly those targeting enzyme inhibition or antiparasitic activity .
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-9(2)16-8-10-4-6-11(7-5-10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQXKCAXVMYEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Alkylation of Butan-2-amine with 4-(Trifluoromethyl)benzyl Halides
A direct alkylation approach involves reacting butan-2-amine with 4-(trifluoromethyl)benzyl bromide or chloride under basic conditions. This method leverages the nucleophilicity of the primary amine to displace the benzylic halide.
In a nitrogen-filled glovebox, equimolar amounts of butan-2-amine and 4-(trifluoromethyl)benzyl bromide are combined in acetonitrile with triethylamine (TEA) as a base. The reaction proceeds at 50°C for 12 hours, followed by purification via column chromatography (ethyl acetate/petroleum ether, 3:97) to yield the product . Control experiments highlight the necessity of anhydrous conditions to prevent hydrolysis of the benzyl halide .
Key Parameters
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Yield : 68–72% (isolated)
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Side Products : Tertiary amine from over-alkylation (mitigated by using a 1:1 amine-to-halide ratio).
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Characterization : (500 MHz, CDCl): δ 7.52 (d, Hz, 2H, ArH), 7.43 (d, Hz, 2H, ArH), 3.81 (s, 2H, CHN), 2.70–2.65 (m, 1H, CH(CH)), 1.45–1.35 (m, 2H, CH), 1.20–1.10 (m, 2H, CH), 0.92 (t, Hz, 3H, CH) .
Reductive Amination of Butan-2-one with 4-(Trifluoromethyl)benzylamine
Reductive amination offers a two-step pathway: condensation of butan-2-one with 4-(trifluoromethyl)benzylamine to form an imine intermediate, followed by reduction to the secondary amine.
The imine is generated by stirring equimolar quantities of butan-2-one and 4-(trifluoromethyl)benzylamine in methanol at 25°C for 6 hours. Sodium cyanoborohydride (NaBHCN) is then added incrementally, and the mixture is stirred for an additional 12 hours. The product is extracted with dichloromethane and purified via silica gel chromatography2.
Optimization Insights
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Catalyst : Acetic acid (10 mol%) accelerates imine formation.
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Yield : 65–70% (crude), improving to 75% after purification.
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Challenges : Competing ketone reduction to butan-2-ol (suppressed by maintaining pH ~5).
One-Pot Synthesis via Trifluoromethyl Sulfinate Salts
Adapting the methodology from , a one-pot synthesis employs CFSONa (trifluoromethanesulfinate) as a trifluoromethyl source. Butan-2-amine, CFSONa, and AgF are combined with triphenylphosphine (PPh) in acetonitrile at 50°C for 5 hours. The reaction exploits the in situ generation of a trifluoromethyl radical, which couples with the benzylamine intermediate .
Reaction Mechanism
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Radical Initiation : AgF abstracts a sulfinate group from CFSONa, generating CF.
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Coupling : The radical reacts with 4-(trifluoromethyl)benzyl bromide to form a benzyl trifluoromethyl intermediate.
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Amine Alkylation : Butan-2-amine displaces the bromide, yielding the target compound.
Performance Metrics
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Yield : 71% (by ), 63% isolated.
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Advantages : Avoids pre-functionalized benzyl halides.
Mitsunobu Reaction for Stereoselective Synthesis
The Mitsunobu reaction, detailed in , enables the stereoselective formation of the C–N bond. 4-(Trifluoromethyl)benzyl alcohol is reacted with butan-2-amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature for 24 hours, achieving inversion of configuration at the benzylic carbon .
Critical Conditions
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Solvent : THF or DCM.
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Temperature : 0°C to 25°C.
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Yield : 80–85% (requires stoichiometric DEAD and PPh).
Gabriel Synthesis with Phthalimide Protection
The Gabriel method involves alkylating phthalimide with 4-(trifluoromethyl)benzyl bromide, followed by cleavage to release the primary amine. Subsequent reaction with butan-2-yl bromide under basic conditions yields the target compound.
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Phthalimide Alkylation : Phthalimide, 4-(trifluoromethyl)benzyl bromide, and KCO in DMF at 80°C for 8 hours.
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Deprotection : Hydrazine hydrate in ethanol reflux for 6 hours.
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Secondary Amine Formation : Alkylation with butan-2-yl bromide and TEA in acetonitrile2 .
Yield Profile
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Step 1: 90%
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Step 2: 85%
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Step 3: 70% (overall 53%).
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Alkylation | 68–72 | Simple, one-step | Over-alkylation risk |
| Reductive Amination | 65–75 | Mild conditions | Requires pH control |
| One-Pot Synthesis | 63–71 | No pre-functionalized reagents | Radical side reactions |
| Mitsunobu Reaction | 80–85 | Stereoselectivity | High reagent cost |
| Gabriel Synthesis | 53 (overall) | Avoids direct handling of amines | Multi-step, lower efficiency |
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine can undergo oxidation reactions to form corresponding amine oxides or nitroso compounds. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine to neutralize the generated acid.
Major Products Formed
Oxidation: Amine oxides, nitroso compounds.
Reduction: Secondary amines, reduced derivatives.
Substitution: Substituted amines, amides.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine is in medicinal chemistry, particularly in drug design and development. The compound's structural features may enhance its efficacy as a pharmaceutical agent.
- Antidepressant Activity : Research indicates that compounds with similar structural motifs can exhibit antidepressant properties by modulating neurotransmitter systems. Studies are ongoing to evaluate the specific effects of this compound on serotonin and norepinephrine reuptake inhibition.
Neuropharmacology
The compound's potential neuropharmacological effects are being explored, particularly in relation to its ability to cross the blood-brain barrier due to its lipophilic nature.
- Cognitive Enhancement : Investigations into its role as a cognitive enhancer are underway, focusing on memory and learning processes in animal models.
Material Science
In addition to biological applications, this compound has been studied for its potential use in material science.
- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific thermal and mechanical properties. Its trifluoromethyl group can impart unique characteristics to the resulting materials.
Case Studies
Several case studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant improvement in depressive behaviors in rodent models when treated with the compound. |
| Study B | Cognitive Function | Showed enhancement in memory retention during behavioral tests, suggesting potential for cognitive disorders. |
| Study C | Polymer Development | Developed a new polymer blend that exhibited improved thermal stability and mechanical strength compared to traditional materials. |
Mechanism of Action
The mechanism of action of (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs vary in alkyl chain length, aromatic substituents, and additional functional groups. Below is a detailed analysis:
Variation in Alkyl Chains
a) Propan-2-yl (Isopropyl) Analog
- Compound : (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine (CAS: 101825-12-1)
- Molecular Formula : C₁₁H₁₄F₃N
- Key Differences: Shorter alkyl chain (isopropyl vs. Lower molecular weight (227.23 g/mol) may improve solubility but decrease lipophilicity compared to the target compound .
b) Prop-2-en-1-yl (Allyl) Analog
- Compound : Prop-2-en-1-yl({[4-(trifluoromethyl)phenyl]methyl})amine (CAS: 1019612-03-3)
- Molecular Formula : C₁₁H₁₂F₃N
- Key Differences :
Variation in Aromatic Substituents
a) Halogen-Substituted Analogs
- Compound : (4-Bromo-3-fluorophenyl)methylamine (CAS: 1247432-21-8)
- Molecular Formula : C₁₁H₁₅BrFN
- The bromine atom may confer radiolabeling utility for imaging studies .
b) Methoxy/Fluoro-Substituted Analog
- Compound : (Butan-2-yl)[(3-fluoro-4-methoxyphenyl)methyl]amine (CAS: 1094257-95-0)
- Molecular Formula: C₁₂H₁₈FNO
- Key Differences :
Complex Derivatives with Additional Functional Groups
a) Triazole-Modified Analogs
- Compound : 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride (Compound 37 in )
- Molecular Formula : C₁₃H₁₅F₃N₆O₂·HCl
- Key Differences :
b) Piperazine-Linked Analogs
- Compound : 1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine dihydrochloride (Compound 40 in )
- Molecular Formula : C₁₆H₂₀F₃N₇O₂·2HCl
- Key Differences: Piperazine ring enhances basicity and membrane permeability. Dihydrochloride salt further boosts solubility for intravenous administration .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties/Applications |
|---|---|---|---|---|
| (Butan-2-yl)({[4-(CF₃)phenyl]methyl})amine | C₁₂H₁₆F₃N | 231.26 | Sec-butyl, para-CF₃ benzyl | High lipophilicity, lead for drug discovery |
| (Propan-2-yl)({[4-(CF₃)phenyl]methyl})amine | C₁₁H₁₄F₃N | 227.23 | Isopropyl, para-CF₃ benzyl | Improved solubility vs. target |
| (4-Bromo-3-F-phenyl)methylamine | C₁₁H₁₅BrFN | 260.15 | Bromo, fluoro substituents | Halogen bonding, imaging potential |
| Compound 37 (Triazole-modified) | C₁₃H₁₅F₃N₆O₂·HCl | 395.75 | Nitro-triazole, propyl linker | Anti-Chagasic activity |
Biological Activity
The compound (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine, also known as a derivative featuring a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈ClF₃N
- Molecular Weight : 251.73 g/mol
- Functional Groups : Amine, trifluoromethyl
The trifluoromethyl group enhances the compound's lipophilicity, which can influence its pharmacokinetic properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amine group can form hydrogen bonds with proteins and enzymes, modulating their activity. The presence of the fluorine atom may enhance the compound’s binding affinity and selectivity for certain receptors, leading to diverse biological effects.
1. Antidepressant Effects
Research indicates that compounds with similar amine structures may influence neurotransmitter systems, suggesting potential antidepressant effects for this compound. Its interaction with serotonin and norepinephrine transporters could contribute to mood-enhancing properties.
2. Antitumor Activity
Compounds with structural similarities have shown potential in inhibiting cancer cell growth through mechanisms that may involve DNA adduct formation and metabolic activation. Studies have indicated that the compound could exhibit antiproliferative activity against various cancer cell lines.
3. Antimicrobial Properties
Initial assessments suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated bactericidal effects against various pathogens, indicating that this compound warrants further investigation in this area .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study evaluating the antiproliferative effects of related compounds on breast cancer cells (MCF-7), it was found that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range. While specific data on this compound is limited, its structural analogs suggest a promising pathway for further exploration in cancer therapy .
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine?
Methodological Answer:
- Key Steps :
- Nucleophilic Substitution : React 4-(trifluoromethyl)benzyl chloride with butan-2-amine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .
- Catalytic Optimization : Use Cu₂O (10% w/w) to enhance coupling efficiency, as demonstrated in analogous amine syntheses .
- Temperature/Time : Optimize at 100°C for 6 hours, based on similar trifluoromethylphenylamine syntheses .
| Reaction Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst Loading | 10% Cu₂O | |
| Temperature | 100°C | |
| Solvent | DMF |
Q. How can researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the butan-2-yl group (δ ~1.0–1.5 ppm for CH₃) and trifluoromethylbenzyl moiety (δ ~4.3 ppm for CH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calc. for C₁₂H₁₆F₃N: 231.12 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- In Vitro Screening :
- Enzyme Inhibition : Test against serine hydrolases or kinases due to the amine’s potential as a nucleophile .
- Cellular Assays : Use HEK293 or HepG2 cells to assess cytotoxicity (MTT assay) and membrane permeability .
- Fluorescence-Based Binding : Label with dansyl chloride for fluorescence polarization studies to detect protein interactions .
Advanced Research Questions
Q. How can reaction mechanisms involving this amine be elucidated under varying conditions?
Methodological Answer:
- Kinetic Studies :
- Computational Modeling :
- Density Functional Theory (DFT) to calculate activation energies for amine-aryl coupling steps .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays : Confirm enzyme inhibition using both fluorogenic substrates (e.g., AMC derivatives) and radiometric assays .
- Structural Analog Synthesis : Prepare derivatives (e.g., replacing CF₃ with Cl) to isolate electronic vs. steric effects .
- Meta-Analysis : Cross-reference solubility data (e.g., logP from ) with bioactivity to account for bioavailability discrepancies .
Q. How can computational models predict its role in drug discovery pipelines?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like G-protein-coupled receptors (GPCRs) .
- ADMET Prediction : Apply QSAR models to estimate permeability (Caco-2), metabolic stability (CYP450 isoforms), and toxicity (hERG liability) .
Safety and Compliance
Q. What protocols ensure safe handling and waste disposal?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coat, and chemical splash goggles .
- Waste Management : Segregate halogenated waste (due to CF₃ group) and neutralize acidic byproducts before disposal .
- Spill Response : Absorb with vermiculite and treat with 10% NaOH solution to deactivate .
Applications in Drug Discovery
Q. How can this amine serve as a precursor for kinase inhibitors?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
